![molecular formula C15H11N3O3S B11069199 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B11069199.png)
2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one is a complex organic compound that features a unique combination of benzodioxin, pyrido, and thiazin structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one typically involves multiple steps, starting with the preparation of the benzodioxin and pyrido[3,2-e][1,3]thiazin intermediates. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
-
Step 1: Preparation of Benzodioxin Intermediate
Reagents: Catechol, ethylene glycol
Conditions: Acidic catalyst, reflux
Reaction: Formation of 2,3-dihydro-1,4-benzodioxin
-
Step 2: Preparation of Pyrido[3,2-e][1,3]thiazin Intermediate
Reagents: 2-aminopyridine, thiourea
Conditions: Basic catalyst, heating
Reaction: Formation of pyrido[3,2-e][1,3]thiazin
-
Step 3: Coupling Reaction
Reagents: Benzodioxin intermediate, pyrido[3,2-e][1,3]thiazin intermediate
Conditions: Coupling agent, solvent
Reaction: Formation of this compound
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety.
Reduction: Reduction reactions can occur at the pyrido[3,2-e][1,3]thiazin ring.
Substitution: Various substitution reactions can be performed on the amino group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nitrating agents
Major Products
Oxidation: Formation of quinones
Reduction: Formation of reduced thiazin derivatives
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(2-naphthyl)-1-propanone
- 2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine
- 1,4-bis[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,4-benzodioxin
Uniqueness
2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one is unique due to its specific combination of benzodioxin, pyrido, and thiazin structures. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C15H11N3O3S |
---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)pyrido[3,2-e][1,3]thiazin-4-one |
InChI |
InChI=1S/C15H11N3O3S/c19-13-10-2-1-5-16-14(10)22-15(18-13)17-9-3-4-11-12(8-9)21-7-6-20-11/h1-5,8H,6-7H2,(H,17,18,19) |
InChI Key |
NBDUVYOCDOEADS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=NC(=O)C4=C(S3)N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.